2-{[2-(biphenyl-2-ylamino)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide
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Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE: is a complex organic compound with a molecular structure that includes biphenyl and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE typically involves multiple steps. One common approach is to start with the biphenyl and naphthalene derivatives, which are then subjected to a series of reactions to form the final product. The key steps include:
Formation of the Biphenyl Derivative: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of the Naphthalene Derivative: This involves the functionalization of naphthalene, often through nitration followed by reduction to form the amine derivative.
Coupling of the Biphenyl and Naphthalene Derivatives: The biphenyl and naphthalene derivatives are then coupled through a series of reactions, including amidation and thiolation, to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: N-{[1,1’-BIPHENYL]-2-YL}-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and sulfanyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
- N-(1,1’-Biphenyl)-2-ylacetamide
- N-(1-Naphthyl)acetamide
- N-(2-Naphthyl)acetamide
Uniqueness: N-{[1,1’-BIPHENYL]-2-YL}-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is unique due to the presence of both biphenyl and naphthalene moieties, which confer distinct chemical and physical properties. This combination allows for a broader range of applications and interactions compared to similar compounds that contain only one of these moieties.
Properties
Molecular Formula |
C26H22N2O2S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[2-oxo-2-(2-phenylanilino)ethyl]sulfanylacetamide |
InChI |
InChI=1S/C26H22N2O2S/c29-25(27-22-15-14-19-8-4-5-11-21(19)16-22)17-31-18-26(30)28-24-13-7-6-12-23(24)20-9-2-1-3-10-20/h1-16H,17-18H2,(H,27,29)(H,28,30) |
InChI Key |
APYPPSHSCGGWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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